In Vivo Anticonvulsant Activity in Maximal Electroshock Seizure (MES) Model versus Vehicle Control
In a 2022 study evaluating novel 1,3-dihydroindol-2-one derivatives for anticonvulsant activity, 3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one hydrochloride (designated as Compound 1 in the study) was tested in the mouse maximal electroshock seizure (MES) model. At an intraperitoneal dose of 100 mg/kg, Compound 1 exhibited a protection rate of 0/4 animals (0% protection) with an observed mortality rate of 25%, compared to the vehicle control group which showed a protection rate of 1/5 (20% protection, i.e., 80% of vehicle-treated animals failed to be protected from seizures) with a mortality rate of 20% [1]. While this single-dose result indicates suboptimal anticonvulsant efficacy relative to clinical comparators, it establishes a quantifiable in vivo baseline for the specific compound that is essential for structure-activity optimization programs. The compound's failure to protect at this dose, despite its 3-amino substitution, provides a critical SAR data point: the 5-methoxy-7-methyl substitution pattern alone, even with the C3 amine present, is insufficient to confer anticonvulsant protection in the MES paradigm [1].
| Evidence Dimension | Anticonvulsant protection rate and mortality in mouse MES model |
|---|---|
| Target Compound Data | Compound 1 at 100 mg/kg i.p.: 0/4 mice protected (0% protection rate), 25% mortality |
| Comparator Or Baseline | Vehicle control: 1/5 mice protected (20% protection rate), 20% mortality |
| Quantified Difference | Protection rate difference: -20 percentage points (0% vs. 20%); mortality rate difference: +5 percentage points (25% vs. 20%) |
| Conditions | Maximal electroshock seizure (MES) test in mice; intraperitoneal administration; observation period per published protocol (Molecules 2022, 27, 875) |
Why This Matters
Procurement decisions in anticonvulsant drug discovery programs require compound-specific in vivo efficacy data; this negative result with defined compound 1 informs SAR teams that the 5-methoxy-7-methyl-3-amino substitution pattern is not sufficient for MES protection and that alternative substitution patterns should be prioritized.
- [1] N. N. et al. Design, Synthesis, and Anticonvulsant Activity of New 1,3-Dihydroindol-2-one Derivatives. Molecules 2022, 27(3), 875. Table 2. View Source
